molecular formula C21H21N3O2S B2366058 (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 327082-78-0

(E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2366058
CAS No.: 327082-78-0
M. Wt: 379.48
InChI Key: USBGYYPCIQKWBS-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds similar to (E)-5-(4-hydroxybenzylidene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one have been synthesized and evaluated for their biological activities. A study focused on synthesizing derivatives by reacting thiazole and piperazine compounds, which showed moderate to good antimicrobial activity (Mhaske et al., 2014).

Anticancer Evaluation

  • A series of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, were studied for their anticancer activity. They were screened in vitro on 60 cell lines including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Some compounds showed significant efficacy (Turov, 2020).

Antimycobacterial Activity

  • A study reported the synthesis of thiazole-piperazine hybrids with significant antitubercular activity. Among the synthesized compounds, some exhibited potent activity against Mycobacterium tuberculosis with low toxicity profiles (Jallapally et al., 2014).

Antibacterial Drug Design

  • Piperazine-based benzothiazolyl-4-thiazolidinones were synthesized and tested for their antibacterial effects against various strains. These compounds showed more potency than standard drugs like ciprofloxacin (Patel & Park, 2014).

Antimicrobial Agents

  • A series of thiazolidinone derivatives containing piperazine were synthesized and evaluated for antimicrobial activity. The compounds showed activity against several bacteria and fungi (Patel et al., 2012).

Bioactivity of Mannich Bases

  • Mannich bases with piperazines were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds demonstrated significant bioactivity (Gul et al., 2019).

Antiviral Activity

  • Diketopiperazine derivatives, structurally related to piperazine compounds, were isolated from marine-derived actinomycete and showed modest antiviral activity against influenza A virus (Wang et al., 2013).

Properties

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-3-2-4-17(13-15)23-9-11-24(12-10-23)21-22-20(26)19(27-21)14-16-5-7-18(25)8-6-16/h2-8,13-14,25H,9-12H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGYYPCIQKWBS-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.